molecular formula C3H3FN2O B12615897 3-Fluoro-1H-pyrazol-1-ol CAS No. 921604-96-8

3-Fluoro-1H-pyrazol-1-ol

Cat. No.: B12615897
CAS No.: 921604-96-8
M. Wt: 102.07 g/mol
InChI Key: KMWDZEDHLLOYPY-UHFFFAOYSA-N
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Description

3-Fluoro-1H-pyrazol-1-ol is a heterocyclic compound that features a pyrazole ring substituted with a fluorine atom at the third position and a hydroxyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1H-pyrazol-1-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with fluorinated ketones or aldehydes under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1H-pyrazol-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of 3-Fluoro-1H-pyrazol-1-one.

    Reduction: Formation of 3-Fluoro-1H-pyrazoline.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-1H-pyrazol-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3-Fluoro-1H-pyrazol-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1H-pyrazol-1-ol: Similar structure but with a chlorine atom instead of fluorine.

    3-Bromo-1H-pyrazol-1-ol: Contains a bromine atom instead of fluorine.

    3-Iodo-1H-pyrazol-1-ol: Features an iodine atom in place of fluorine.

Uniqueness

3-Fluoro-1H-pyrazol-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and metabolic stability. These properties can enhance the compound’s performance in various applications, making it a valuable compound in both research and industrial contexts.

Properties

CAS No.

921604-96-8

Molecular Formula

C3H3FN2O

Molecular Weight

102.07 g/mol

IUPAC Name

3-fluoro-1-hydroxypyrazole

InChI

InChI=1S/C3H3FN2O/c4-3-1-2-6(7)5-3/h1-2,7H

InChI Key

KMWDZEDHLLOYPY-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1F)O

Origin of Product

United States

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